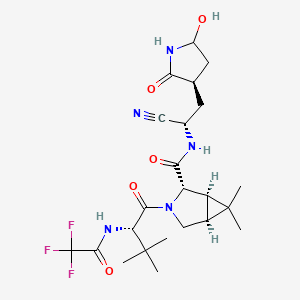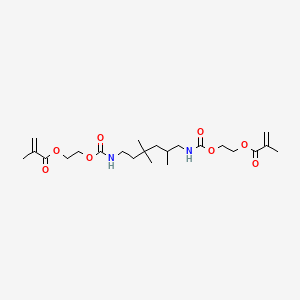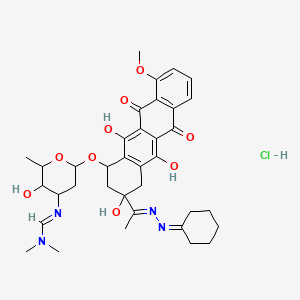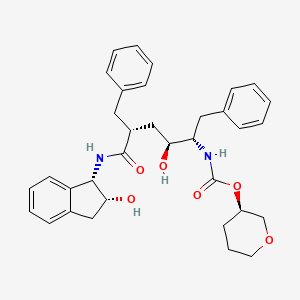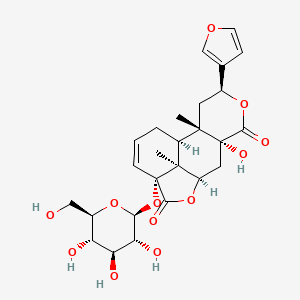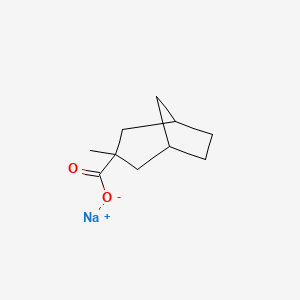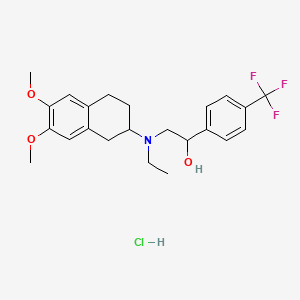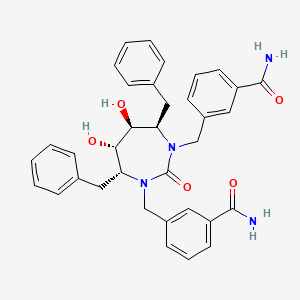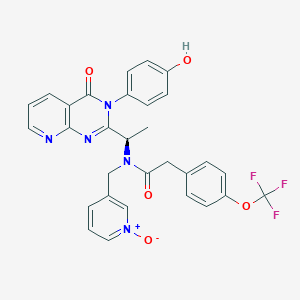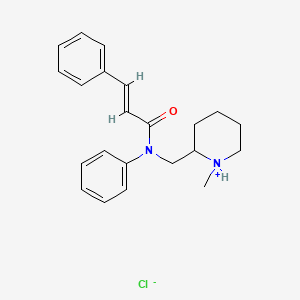
Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonate is a synthetic organic compound. It is commonly used as a dye due to its vibrant color properties. The compound belongs to the azo dye family, characterized by the presence of an azo group (-N=N-) which links two aromatic rings. This compound is known for its stability and solubility in water, making it suitable for various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-methoxyaniline. This involves treating 2-methoxyaniline with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C).
Coupling Reaction: The diazonium salt formed is then coupled with 4-hydroxy-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid in an alkaline medium. This step forms the azo linkage, resulting in the desired azo dye.
Neutralization and Purification: The final product is neutralized with sodium hydroxide to form the disodium salt, followed by purification through recrystallization or filtration.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is common in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines. This reaction is typically carried out using reducing agents like sodium dithionite.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Substitution: Halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and solubility.
Industry: Utilized in textile dyeing, paper coloring, and as a colorant in food and cosmetics.
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can undergo reversible changes in structure under different conditions. The molecular targets and pathways involved include:
pH Sensitivity: The azo group can accept or donate protons, leading to a color change that is useful in pH indicators.
Binding to Cellular Components: In biological applications, the compound can bind to proteins and nucleic acids, allowing for visualization under a microscope.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 4-hydroxy-3-((2-chlorophenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonate
- Disodium 4-hydroxy-3-((2-nitrophenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonate
Uniqueness
Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonate is unique due to its specific substituents, which confer distinct color properties and solubility characteristics. The presence of the methoxy group enhances its stability and makes it more suitable for certain applications compared to its analogs.
Eigenschaften
CAS-Nummer |
6505-96-0 |
|---|---|
Molekularformel |
C24H19N3Na2O10S3 |
Molekulargewicht |
651.6 g/mol |
IUPAC-Name |
disodium;4-hydroxy-3-[(2-methoxyphenyl)diazenyl]-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C24H21N3O10S3.2Na/c1-14-7-9-16(10-8-14)38(29,30)27-19-13-17(39(31,32)33)11-15-12-21(40(34,35)36)23(24(28)22(15)19)26-25-18-5-3-4-6-20(18)37-2;;/h3-13,27-28H,1-2H3,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2 |
InChI-Schlüssel |
CHVCXJYKVWHEBR-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=CC=CC=C4OC)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


